![molecular formula C21H21NO10S B14890442 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate . It is a complex organic molecule with a molecular formula of C21H17NO5.H2O.H2O4S and a molecular weight of 479.46 g/mol . This compound is a derivative of fluorone, a class of compounds known for their fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate typically involves the reaction of 4-dimethylaminobenzaldehyde with resorcinol under acidic conditions to form the fluorone core. The resulting product is then sulfonated using sulfuric acid to yield the sulfate hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired sulfate hydrate form.
Análisis De Reacciones Químicas
Types of Reactions
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Electrophilic substitution reactions often use reagents like or under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated fluorone derivatives.
Aplicaciones Científicas De Investigación
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Utilized in the manufacturing of fluorescent markers and sensors.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light. This fluorescence is due to the electronic transitions within the fluorone core. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications.
Rhodamine: Known for its strong fluorescence and used in similar applications.
Eosin: A fluorescent dye used in histology and cytology.
Uniqueness
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Its sulfate hydrate form also enhances its solubility and stability compared to other fluorone derivatives .
Propiedades
Fórmula molecular |
C21H21NO10S |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C21H17NO5.H2O4S.H2O/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21;1-5(2,3)4;/h3-10,23-25H,1-2H3;(H2,1,2,3,4);1H2 |
Clave InChI |
ZDZCHZFQURQUOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


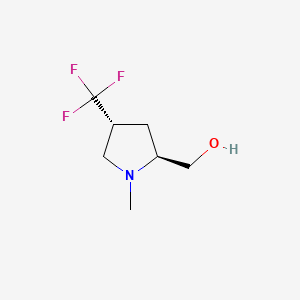

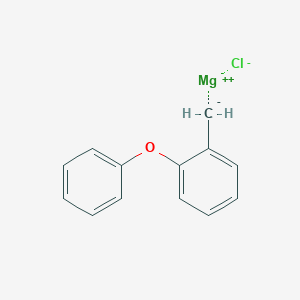
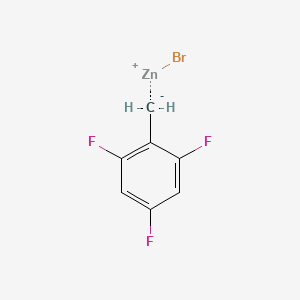
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
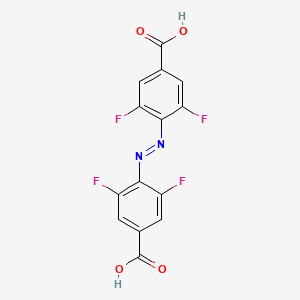

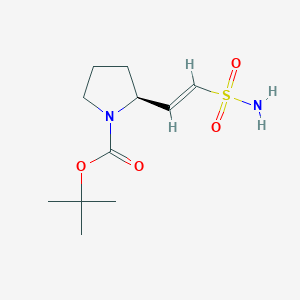
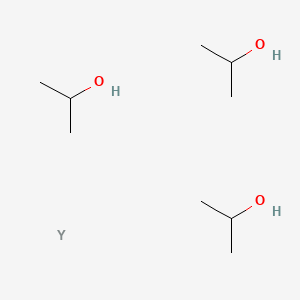
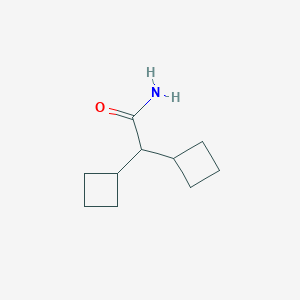
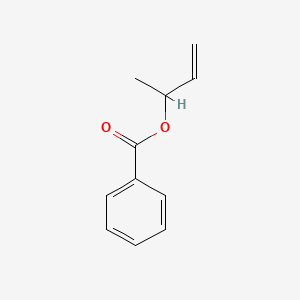
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

